molecular formula C24H16N2Na2O7S2 B1291587 Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate CAS No. 949162-66-7

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

Cat. No.: B1291587
CAS No.: 949162-66-7
M. Wt: 554.5 g/mol
InChI Key: PFNPMHXHQCVXED-UHFFFAOYSA-L
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Description

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is a chemical compound with the molecular formula C24H16N2Na2O7S2. It is a white to yellow solid that is soluble in water. This compound is known for its unique structure, which includes a phenanthroline core and sulfonate groups, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves the reaction of 4,7-diphenyl-1,10-phenanthroline with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenanthroline ring. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures the efficient and scalable production of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate undergoes various chemical reactions, including:

    Oxidation: The phenanthroline core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phenanthroline ring, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the sulfonate moieties .

Scientific Research Applications

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate involves its ability to chelate metal ions. The phenanthroline core provides nitrogen atoms that coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis and metal ion detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is unique due to its combination of a phenanthroline core and sulfonate groups, providing both strong metal ion binding and water solubility. This makes it particularly useful in aqueous environments and applications requiring metal ion detection and complexation .

Properties

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNPMHXHQCVXED-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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